![molecular formula C16H12BrN5O3S B2725621 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole CAS No. 328017-22-7](/img/structure/B2725621.png)

2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

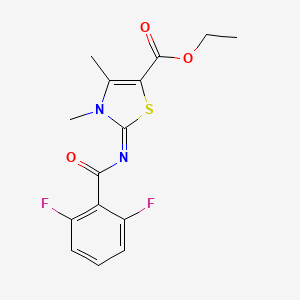

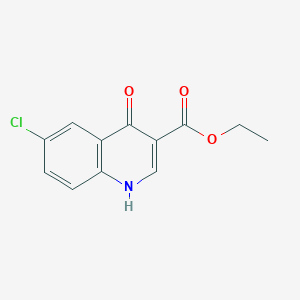

Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5,6 heterocycle known as imidazopyridine, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The introduction of fused bicyclic rings such as naphthyl, indole, and benzo[d]oxazole maintained anti-TB activity with a reduction of lipophilicity compared to Q203 (AlogP, 4.3–3.2), but compounds were rapidly metabolized in human and mouse liver microsomes .科学的研究の応用

Synthesis and Biological Activity

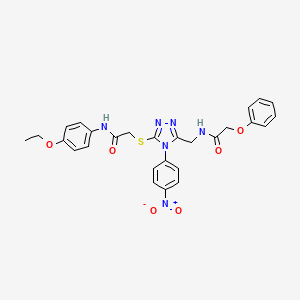

Research on compounds structurally related to "2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole" has yielded notable insights into their synthesis and potential biological activities. For instance, compounds within the nitroimidazole category have demonstrated promising antitubercular properties, with certain derivatives showing efficacy against multidrug-resistant tuberculosis, alongside activity against neglected tropical diseases such as Chagas disease (Thompson et al., 2017). This highlights the potential of these compounds in contributing to the development of new therapeutic agents against infectious diseases.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of benzimidazole derivatives have been extensively studied. For example, benzimidazole Schiff bases and thiosemicarbazides have shown good antihypertensive α-blocking activity alongside low toxicity, suggesting a dual-functional application in both antimicrobial treatments and blood pressure management (Abdel-Wahab et al., 2008). Additionally, new benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, further indicating the versatile biological activities of these compounds (Menteşe et al., 2015).

将来の方向性

The compound’s imidazo[1,2-a]pyridine structure has been recognized for its wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . This suggests potential future directions in drug discovery research, particularly in the fight against multidrug-resistant and extensively drug-resistant TB .

作用機序

Target of Action

The compound “2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole” belongs to the class of imidazo[1,2-a]pyridine analogues . These compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to affect various pathways related to the growth and survival of tb bacteria .

Result of Action

Imidazo[1,2-a]pyridine analogues have been shown to reduce bacterial load in tb models .

特性

IUPAC Name |

2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5O3S/c1-8-5-9(2)21-14(17)12(19-15(21)18-8)7-26-16-20-11-6-10(22(23)24)3-4-13(11)25-16/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGRRKPPBAUEOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)

![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)

![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)

![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)

![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)

![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)

![Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2725556.png)